molecular formula C8H9N3S2 B15253907 4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15253907
M. Wt: 211.3 g/mol
InChI Key: WXKKAFYUHFNEOS-UHFFFAOYSA-N
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Description

4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with thiophene-3-carboxaldehyde, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the triazole ring can interact with nucleic acids or other biomolecules, affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the ethyl and thiophene groups, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring can enhance its electronic properties, making it suitable for applications in materials science and electronics.

Biological Activity

Overview

4-Ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring fused with a thiophene ring, which contributes to its unique chemical properties and biological interactions.

The molecular formula of this compound is C8H9N3S2C_8H_9N_3S_2, with a molecular weight of 211.3 g/mol. The compound's structure is characterized by the presence of a thiol group, which is known to participate in various biochemical reactions.

PropertyValue
Molecular FormulaC8H9N3S2
Molecular Weight211.3 g/mol
IUPAC Name4-ethyl-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione
InChI KeyWXKKAFYUHFNEOS-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, derivatives of triazole compounds have shown significant cytotoxic effects against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The mechanism appears to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of the thiol group enhances its interaction with microbial enzymes and proteins, potentially leading to effective inhibition of microbial growth. Studies have reported that triazole derivatives exhibit activity against a range of pathogens, indicating their potential as antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, there is evidence suggesting that this compound may possess anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways, which suggests therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with target proteins through its thiol group. This interaction can lead to the inhibition of enzymatic activities critical for cancer cell survival and proliferation. Furthermore, the triazole ring may interact with nucleic acids and other biomolecules, influencing their function .

Case Studies

Several case studies have provided insights into the biological effects of this compound:

  • Cytotoxicity Testing : In vitro studies using MTT assays demonstrated that certain derivatives exhibited IC50 values below 100 µM against cancer cell lines while showing minimal toxicity towards normal cells .
  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of synthesized triazole derivatives against various bacterial strains, confirming their potential as effective antimicrobial agents .

Properties

Molecular Formula

C8H9N3S2

Molecular Weight

211.3 g/mol

IUPAC Name

4-ethyl-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H9N3S2/c1-2-11-7(9-10-8(11)12)6-3-4-13-5-6/h3-5H,2H2,1H3,(H,10,12)

InChI Key

WXKKAFYUHFNEOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC=C2

Origin of Product

United States

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